Desmethylene Paroxetine Hydrochloride Salt is a derivative of Paroxetine, which is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including major depressive disorder and anxiety disorders. This compound, often referred to in research contexts, is characterized by the absence of a methylene group in its structure compared to its parent compound, Paroxetine.
Desmethylene Paroxetine Hydrochloride Salt can be synthesized through various chemical processes involving modifications of the original Paroxetine compound. The synthesis methods often utilize intermediates derived from phenylpiperidine structures, which are common in the pharmaceutical industry.
Desmethylene Paroxetine Hydrochloride Salt is classified as a pharmaceutical compound within the category of psychotropic medications, specifically targeting serotonin transport mechanisms in the brain.
The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves several steps that include:
The process generally follows these steps:
The molecular structure of Desmethylene Paroxetine Hydrochloride Salt can be represented as follows:
The structural representation highlights the absence of a methylene group compared to standard Paroxetine. The compound features a piperidine ring with various substituents that contribute to its pharmacological activity.
The synthesis involves several key reactions:
The hydrolysis reaction is critical for converting the carbamate intermediate into the desired hydrochloride salt. This process requires careful control of temperature and pH to ensure complete conversion without degradation of the product.
Desmethylene Paroxetine Hydrochloride Salt functions primarily as an inhibitor of the serotonin transporter (SERT). By blocking SERT, it increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.
Research indicates that modifications in the molecular structure can affect binding affinity and selectivity towards serotonin receptors, which may influence therapeutic efficacy and side effect profiles.
Desmethylene Paroxetine Hydrochloride Salt is primarily used in research settings to study its effects on serotonin reuptake mechanisms and its potential therapeutic applications in treating mood disorders. It serves as a valuable tool for understanding SSRI pharmacodynamics and developing new antidepressant therapies.
Desmethylene paroxetine hydrochloride salt is systematically identified as 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol hydrochloride, reflecting its precise atomic arrangement and stereochemical configuration. The compound maintains the core piperidine structure characteristic of paroxetine derivatives but features distinct modifications to the methylenedioxybenzodioxole moiety. Specifically, the methylene bridge (-CH₂-) connecting the benzodioxole oxygen atoms in paroxetine is absent in this metabolite, replaced by two hydroxyl groups on the benzene ring, fundamentally altering its electronic properties and molecular interactions [1] [7].
The molecular formula is C₁₈H₂₁ClFNO₃ with a molecular weight of 353.82 g/mol, distinguishing it from the parent paroxetine molecule (C₁₉H₂₀FNO₃, 329.37 g/mol) through the loss of a methylene group and addition of hydroxyl functionality [1] [3] [4]. This structural transformation significantly impacts the molecule's polarity, solubility profile, and binding characteristics. The hydrochloride salt formation enhances crystalline stability and water solubility compared to the freebase form, making it suitable for analytical reference standards and in vitro metabolic studies. X-ray crystallographic analysis would reveal that the (3S,4R) stereochemistry at the piperidine ring is preserved from the parent compound, a crucial feature for molecular recognition at biological targets [3] [7].
Table 1: Structural Characteristics of Desmethylene Paroxetine Hydrochloride Salt
Property | Specification |
---|---|
Systematic Name | 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol hydrochloride |
Synonyms | BRL 36610; Desmethyl paroxetine HCl; 1,2-Benzenediol,4-[[4-(4-fluorophenyl)-3-piperidinyl]methoxy]-, (3S-trans)- hydrochloride |
CAS Registry Number | 159126-30-4 |
Molecular Formula | C₁₈H₂₁ClFNO₃ |
Molecular Weight | 353.82 g/mol |
Purity Specification | ≥95% (analytical standard grade) |
Stereochemistry | (3S,4R) configuration preserved |
The discovery of desmethylene paroxetine hydrochloride salt emerged from systematic metabolic investigations of paroxetine conducted in the late 1980s and early 1990s, coinciding with the drug's clinical introduction. Researchers at SmithKline Beecham (now GlaxoSmithKline) identified this metabolite during comprehensive in vivo metabolic profiling studies designed to elucidate paroxetine's biotransformation pathways [3]. These investigations employed advanced analytical techniques including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize previously unknown metabolites in human and animal models [1].
Initial pharmacological screening revealed desmethylene paroxetine exhibited substantially reduced affinity for the serotonin transporter (SERT) compared to the parent compound. This finding positioned it primarily as an inactivation product rather than an active metabolite, directing research focus toward its utility as a metabolic marker rather than a therapeutic entity [3]. The hydrochloride salt form was subsequently developed as a stable reference material to facilitate accurate quantification in biological matrices during pharmacokinetic studies, addressing the need for standardized analytical methods in drug development [4] [7].
The compound gained renewed scientific interest when researchers recognized its potential role in drug-drug interactions mediated by cytochrome P450 enzymes. As a metabolic byproduct of paroxetine, which itself is a potent CYP2D6 inhibitor, desmethylene paroxetine became a subject of investigation regarding possible contributions to paroxetine's overall inhibition profile [2] [3]. While subsequent research demonstrated negligible direct inhibition from the metabolite, its identification remains essential for comprehensive understanding of paroxetine's pharmacokinetic interactions [3].
Within the SSRI pharmacological class, desmethylene paroxetine represents a significant phase I metabolic product rather than a therapeutically active compound. Its formation occurs primarily through oxidative O-demethylenation catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which cleave the methylenedioxy bridge of the parent paroxetine molecule [3]. This biotransformation pathway distinguishes paroxetine from other SSRIs such as fluoxetine (which undergoes N-demethylation to active metabolite norfluoxetine) and sertraline (which undergoes N-demethylation to essentially inactive desmethylsertraline) [3].
The metabolic conversion to desmethylene paroxetine significantly diminishes pharmacological activity at the primary target (SERT), with receptor binding studies indicating a reduction in serotonin reuptake inhibition potency by several orders of magnitude compared to paroxetine [3]. This metabolic inactivation contributes to paroxetine's pharmacokinetic profile, including its nonlinear kinetics observed at higher doses. The metabolite retains the piperidine and fluorophenyl moieties essential for molecular recognition at the SERT binding site, but the modified benzodioxole component substantially reduces binding affinity [3] [5].
Table 2: Metabolic and Pharmacological Comparison with Parent Paroxetine
Property | Paroxetine | Desmethylene Paroxetine |
---|---|---|
Primary Metabolic Pathway | Hepatic oxidation (CYP2D6 mediated) | Direct metabolic product of paroxetine |
Metabolic Enzymes Involved | CYP2D6 (major), CYP3A4 (minor) | Formed via CYP-mediated O-demethylenation |
SERT Binding Affinity | High (Ki = 0.13 nM) | Greatly reduced (>1000-fold decrease) |
Contribution to Efficacy | Primary therapeutic agent | Negligible therapeutic activity |
Elimination Half-life | ~21 hours | Not fully characterized |
Protein Binding | 93-95% | Presumed similar but unconfirmed |
The structural features of desmethylene paroxetine hydrochloride salt provide valuable insights into structure-activity relationships (SAR) within the SSRI class. Molecular modeling studies comparing this metabolite with active SSRIs reveal that the dihydroxybenzene configuration creates unfavorable steric and electronic interactions within the SERT binding pocket, explaining its diminished activity [3] [5]. This SAR information has guided medicinal chemistry efforts to design novel antidepressants with optimized metabolic stability, where molecular modifications protect the methylenedioxy group from metabolic cleavage while maintaining SERT affinity [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1